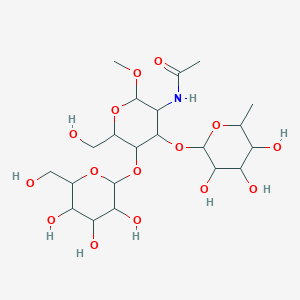
Benzyl 2-acetamido-3-O-allyl-4,6-O-benzylidene-2-deoxy-a-D-glucopyranoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related glycosides typically involves selective glycosylation strategies and protection-deprotection sequences to introduce various functional groups. A study by Madaj et al. (2004) outlines the synthesis of cis-(1→3)-glycosides of allyl 2-acetamido-4,6-O-benzylidene-2-deoxy-α-D-glucopyranoside via oxidation, showcasing the complexity of synthetic routes needed for such structures. Additionally, Crich et al. (2009) demonstrated the preparation of dimethylthexylsilyl 2-acetamido-3-O-allyl-2-deoxy-6-O-(4-methoxybenzyl)-β-D-glucopyranoside, indicating the versatility in synthetic methods for similar compounds (Madaj, Jankowska, & Wiśniewski, 2004); (Crich, Li, & Jayalath, 2009).
Molecular Structure Analysis
The molecular structure of similar glycosides has been elucidated using techniques such as NMR spectroscopy and X-ray crystallography. For instance, the crystal structure of p-methoxyphenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside reveals intricate details about the spatial arrangement of atoms within the molecule, highlighting the significance of structural analysis in understanding the chemical behavior of these compounds (Analytical Sciences: X-ray Structure Analysis Online, 2006).
Chemical Reactions and Properties
The reactivity of benzylidene acetal derivatives, which are structurally related to the molecule of interest, underscores the chemical versatility of these compounds. For example, Hanessian (2003) discussed the halogenation and oxidation reactions of benzylidene acetals, offering insights into the chemical transformations possible with such structures (Hanessian, 2003).
Physical Properties Analysis
The physical properties, including solubility, melting points, and crystal structure, of compounds similar to benzyl 2-acetamido-3-O-allyl-4,6-O-benzylidene-2-deoxy-α-D-glucopyranoside, are crucial for understanding their behavior in different environments. Brito-Arias et al. (2009) explored the crystal structure of 1,2,3-Tri-O-acetyl-4,6-di-O-benzylidene-β-d-glucopyranose, shedding light on the physical characteristics of these molecules (Brito-Arias, Beltrán-Magaña, Acosta-Santamaría, Galcera, & Molins, 2009).
Chemical Properties Analysis
Understanding the chemical properties, such as reactivity with different reagents, stability under various conditions, and interaction with other molecules, is essential. The synthesis and properties of alkoxyethyl 2-acetamido-2-deoxy-α-D-glucopyranoside by Ji et al. (2017) provide valuable information on the surfactant properties of sugar-based surfactants, which could offer insights into the chemical behavior of related compounds (Ji, Shen, Chen, Zhang, & Wu, 2017).
Aplicaciones Científicas De Investigación
Synthesis Techniques and Intermediates
This compound is utilized as a key intermediate in the synthesis of cis-(1→3)-glycosides, demonstrating its versatility in forming glycosidic bonds essential for constructing complex carbohydrate structures. The procedures emphasize the importance of protecting group strategies and the selective manipulation of functional groups for achieving desired glycosylation outcomes (Madaj et al., 2004). Furthermore, it plays a significant role in the synthesis and conformational analysis of bacterial spore peptidoglycan repeating units, underlining its utility in microbiology and antibiotic research (Keglević et al., 2003).
Glycosidation Side Products
Investigations into the side products of glycosidation with selected 2-acetamido-2-deoxy-D-glucopyranosides reveal the complexity of synthetic carbohydrate chemistry. Identifying and understanding these side products is crucial for refining synthetic methods and improving yield and purity of the desired glycosides (Madaj et al., 2002).
Oligosaccharide Synthesis
The compound is foundational in the synthesis of oligosaccharides, such as those related to the HNK-1 antigen, showcasing its significance in developing molecules with potential biological and therapeutic applications. The stepwise synthesis of such complex structures from monosaccharide precursors highlights the intricate nature of carbohydrate synthesis and the potential for creating bioactive compounds (Sukhova et al., 2007).
Advanced Glycosylation Strategies
In advanced glycosylation strategies, the compound serves as a critical starting material or intermediate for the assembly of diverse oligosaccharide architectures. This includes the synthesis of conjugation-ready disaccharides and the exploration of new methodologies for efficient oligosaccharide construction, underscoring its utility in the development of vaccines and glycoconjugate therapeutics (Hou & Kováč, 2011).
Direcciones Futuras
Propiedades
IUPAC Name |
N-[(4aR,6S,7R,8R,8aS)-2-phenyl-6-phenylmethoxy-8-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29NO6/c1-3-14-28-23-21(26-17(2)27)25(29-15-18-10-6-4-7-11-18)31-20-16-30-24(32-22(20)23)19-12-8-5-9-13-19/h3-13,20-25H,1,14-16H2,2H3,(H,26,27)/t20-,21-,22-,23-,24?,25+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZVLJDUAASSUFR-WYXLOIEBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C2C(COC(O2)C3=CC=CC=C3)OC1OCC4=CC=CC=C4)OCC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]2[C@@H](COC(O2)C3=CC=CC=C3)O[C@@H]1OCC4=CC=CC=C4)OCC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 2-acetamido-3-O-allyl-4,6-O-benzylidene-2-deoxy-a-D-glucopyranoside | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

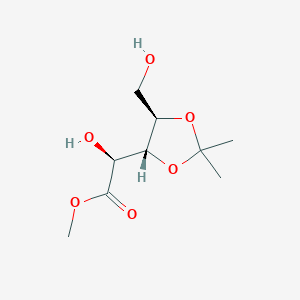

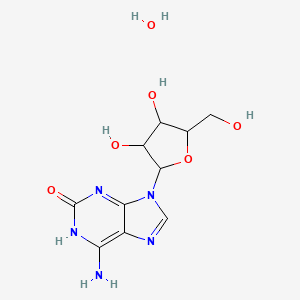

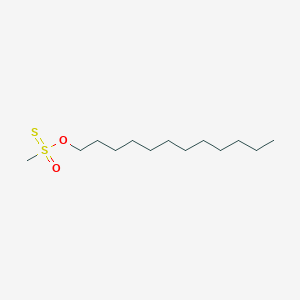
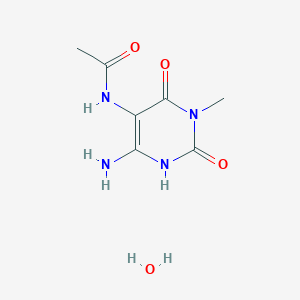

![(2S,3R,4R)-4-acetamido-3-hydroxy-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid](/img/structure/B1139670.png)

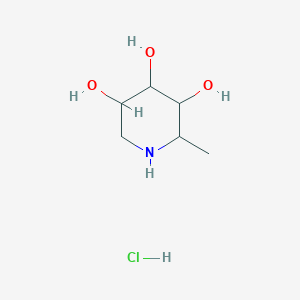
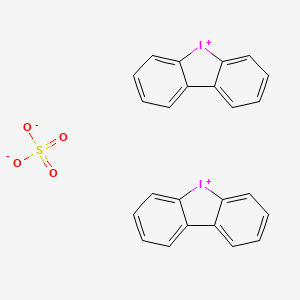
![[(2R,3R,4S,5R,6R)-4,5,6-triacetyloxy-3-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B1139677.png)

